1-Ethyl-6-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-Ethyl-6-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a quinoline core structure substituted with an ethyl group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-6-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. A common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the ethyl group and the piperidine ring through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-6-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce fully saturated quinoline compounds.
Scientific Research Applications
1-Ethyl-6-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-6-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring may play a crucial role in binding to these targets, while the quinoline core can modulate the compound’s overall activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-6-(3-(morpholin-4-yl)propoxy)-1,2,3,4-tetrahydroquinoline
- 1-Ethyl-6-(3-(pyrrolidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline
- 1-Ethyl-6-(3-(azepan-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline
Uniqueness
1-Ethyl-6-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity and binding affinity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C19H30N2O |
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Molecular Weight |
302.5 g/mol |
IUPAC Name |
1-ethyl-6-(3-piperidin-1-ylpropoxy)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C19H30N2O/c1-2-21-14-6-8-17-16-18(9-10-19(17)21)22-15-7-13-20-11-4-3-5-12-20/h9-10,16H,2-8,11-15H2,1H3 |
InChI Key |
CULFEDKKBQEIGF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)OCCCN3CCCCC3 |
Origin of Product |
United States |
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